Enhanced Lipophilicity and Predicted Permeability vs. Halo-Substituted Analogs
The 3,4-dimethylphenyl group confers higher calculated lipophilicity (XLogP3-AA = 5.0) compared to analogs with halogenated or mono-alkyl substituents [1]. For example, the N-(3-chlorophenyl) analog (CAS 888441-14-3) has a lower computed XLogP3-AA (4.4) [2]. This quantifiable difference in lipophilicity is critical, as an SAR study on related benzofuran-2-carboxamides found that hydrophobic groups on the N-phenyl ring significantly potentiate anticancer and NF-κB inhibitory activities [3].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 5.0 |
| Comparator Or Baseline | N-(3-chlorophenyl)-3-(furan-2-amido)-1-benzofuran-2-carboxamide (CAS 888441-14-3): XLogP3-AA = 4.4 |
| Quantified Difference | Δ XLogP3-AA = 0.6 units higher |
| Conditions | Computed physicochemical property data from PubChem (release 2021.05.07). |
Why This Matters
Higher lipophilicity is directly correlated with enhanced membrane permeability and cellular uptake, a key driver for procuring this specific compound for cell-based assays where intracellular target engagement is required.
- [1] PubChem. (2025). Compound Summary: N-(3,4-dimethylphenyl)-3-(furan-2-carboxamido)benzofuran-2-carboxamide, CID 7501964. National Center for Biotechnology Information. View Source
- [2] PubChem. (2025). Compound Summary: N-(3-chlorophenyl)-3-(furan-2-carboxamido)benzofuran-2-carboxamide, CID 66743808. National Center for Biotechnology Information. View Source
- [3] Choi, M., Jo, H., Park, H. J., et al. (2015). Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-kappa B. Bioorganic & Medicinal Chemistry Letters, 25(12), 2545–2549. View Source
